

MIV-150 Pharmacokinetics: A Comparative Analysis Across Preclinical Models

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Compound of Interest

Compound Name: Miv 150

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NEW YORK, NY – December 21, 2025 – A comprehensive analysis of the pharmacokinetic (PK) properties of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), reveals significant variations in systemic exposure across different animal models and routes of administration. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of MIV-150's behavior in vivo, supporting the ongoing development of this compound as a potential microbicide for HIV prevention.

Executive Summary

MIV-150 has been primarily evaluated in macaque models, demonstrating distinct pharmacokinetic profiles depending on the delivery method. Intramuscular administration results in the highest systemic exposure, while topical applications, such as rectal and intravaginal gels or intravaginal rings, lead to significantly lower or undetectable plasma concentrations. This localized activity with minimal systemic uptake underscores the potential of MIV-150 as a topical microbicide with a favorable safety profile. To date, comprehensive pharmacokinetic data in other common preclinical species such as rats, mice, or dogs are not readily available in the public domain, highlighting a gap in the comparative understanding of MIV-150's metabolic and distribution pathways across different species.

Comparative Pharmacokinetic Data

The following table summarizes the available quantitative and qualitative pharmacokinetic data for MIV-150 in macaques.

Animal Model	Administration Route	Dose	Cmax	Tmax	AUC	Bioavailability	Key Findings & Citations
Rhesus Macaque	Intramuscular (IM)	0.5 mg/kg/day	~40-fold higher than IVR	Not Specified	Not Specified	Not Specified	Resulted in measurable plasma concentrations; used as a positive control for systemic exposure to assess drug resistance.[1]
Rhesus Macaque	Intravaginal Ring (IVR)	100 mg	Low pg/mL range	~1 day (peak), plateau after 21 days	Not Specified	Not Specified	Sustained release with low but detectable systemic absorption using a highly sensitive LCMS/MS method. [1]

Rhesus Macaque	Rectal Gel	50 µM in carragee nan gel	Undetect able	Not Applicabl e	Not Applicabl e	Not Applicabl e	MIV-150 was detected in rectal fluids and tissues at 4 hours post- applicatio n, but not in plasma (0.5- 24h), indicating minimal systemic absorptio n. [2] [3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols employed in the cited MIV-150 research.

Intramuscular Administration in Rhesus Macaques

- Objective: To achieve systemic exposure to MIV-150 to evaluate the potential for the emergence of drug-resistant virus strains.
- Animal Model: SHIV-RT-infected rhesus macaques.[\[1\]](#)
- Dosing: Daily intramuscular injections of MIV-150 at a dose of 0.5 mg/kg/day.[\[1\]](#) The study involved two 21-day treatment periods separated by a 7-day interruption.
- Sample Collection: Blood samples were collected to measure plasma concentrations of MIV-150.

- Analytical Method: A radioimmunoassay (RIA) was utilized for the quantification of MIV-150 in plasma samples.[\[1\]](#)

Intravaginal Ring (IVR) Administration in Rhesus Macaques

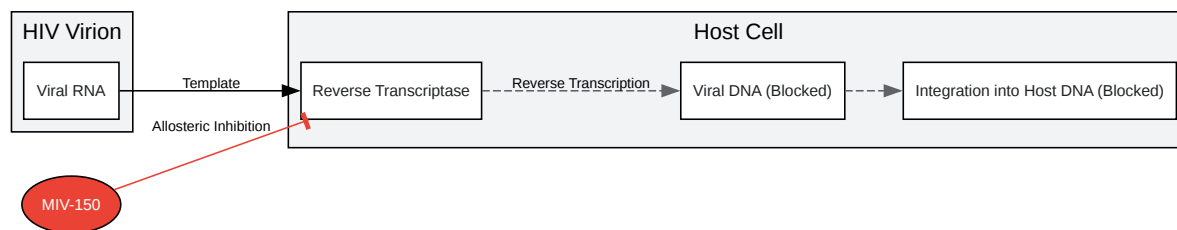
- Objective: To assess the sustained release and systemic absorption of MIV-150 from a high-dose IVR.
- Animal Model: Depo-Provera-treated SHIV-RT positive rhesus macaques.[\[1\]](#)
- Dosing: A 100 mg MIV-150 IVR was inserted vaginally and remained in place for 56 days.[\[1\]](#)
- Sample Collection: Blood and vaginal swabs were collected periodically. Cervical and vaginal tissues were collected at the end of the study.[\[1\]](#)
- Analytical Method: A highly sensitive liquid chromatography-tandem mass spectrometry (LCMS/MS) method was developed and validated for the determination of MIV-150 in plasma and tissues, with a lower limit of quantification (LLOQ) of 20 pg/ml in plasma.[\[1\]](#)

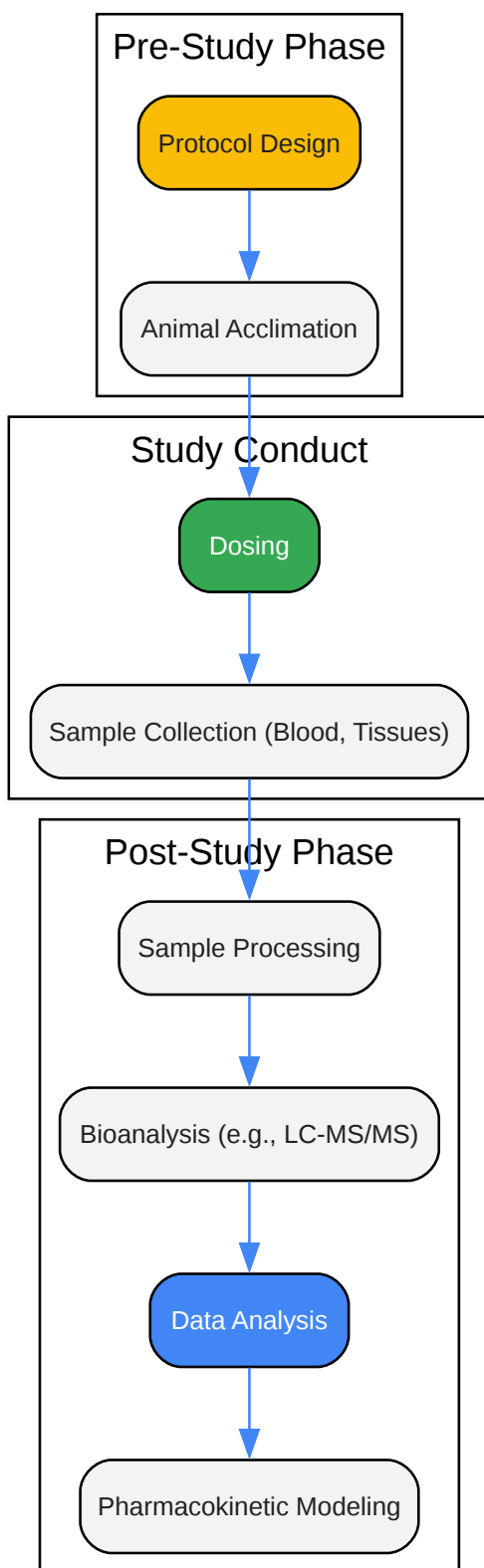
Rectal Gel Administration in Rhesus Macaques

- Objective: To evaluate the local and systemic distribution of MIV-150 following rectal application.
- Animal Model: Rhesus macaques.[\[2\]](#)
- Dosing: A single 3 mL application of 50 μ M MIV-150 in a carrageenan gel was administered rectally.[\[3\]](#)
- Sample Collection: Blood, rectal swab fluid, and rectal tissue samples were collected 4 hours after the gel application. Plasma samples were monitored from 0.5 to 24 hours.[\[2\]](#)[\[3\]](#)
- Analytical Method: MIV-150 concentrations were measured by radioimmunoassay (RIA).[\[2\]](#)
[\[3\]](#)

Mechanism of Action: MIV-150 as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

MIV-150 functions by directly inhibiting the activity of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA. As a non-nucleoside inhibitor, MIV-150 binds to an allosteric site on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the process of reverse transcription.





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